

# Ethyl 5-Hydroxydecanoate: A Technical Guide to its Flavor and Fragrance Profile

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## Compound of Interest

Compound Name: Ethyl 5-hydroxydecanoate

Cat. No.: B1671634

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## Introduction

**Ethyl 5-hydroxydecanoate** (CAS No. 75587-06-3; FEMA No. 4444) is a flavoring and fragrance agent recognized for its distinct sensory characteristics. This technical guide provides an in-depth analysis of its flavor and fragrance profile, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the applications of this compound.

## Flavor and Fragrance Profile

**Ethyl 5-hydroxydecanoate** is characterized by a complex and desirable sensory profile. Its aroma is predominantly described as fruity, sweet, fatty, and reminiscent of peach.<sup>[1]</sup> Additional nuances that contribute to its profile include oily, waxy, winey, fresh, green, floral, and tropical notes. The Flavor and Extract Manufacturers Association (FEMA) categorizes its overall flavor profile as "Fruit."

The sensory perception of **Ethyl 5-hydroxydecanoate** is a result of its specific chemical structure interacting with olfactory receptors. As an ester, it belongs to a class of organic compounds known for their characteristic fruity and sweet aromas.<sup>[2]</sup>

## Quantitative Data

A summary of the key quantitative data for **Ethyl 5-hydroxydecanoate** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **Ethyl 5-Hydroxydecanoate**

Property	Value	Reference
CAS Number	75587-06-3	[1]
FEMA Number	4444	[1]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>3</sub>	
Molecular Weight	216.32 g/mol	
Appearance	Colorless clear liquid	
Specific Gravity	0.945 - 0.956 @ 20°C	[1]
Refractive Index	1.442 - 1.452 @ 20°C	[1]
Boiling Point	280 - 299 °C @ 760 mmHg	
Flash Point	176 °F (80 °C)	
Solubility	Soluble in alcohol, very slightly soluble in water.	

Table 2: Sensory Descriptors and Usage Levels

Sensory Aspect	Descriptors
Odor Profile	Fruity, Sweet, Fatty, Peach, Oily, Waxy, Winey, Fresh, Green, Floral, Tropical
Flavor Profile	Fruit

Application	Recommended Usage Levels (ppm)
Beverages (non-alcoholic)	1.0 - 10.0
Beverages (alcoholic)	1.0 - 10.0
Chewing Gum	5.0 - 50.0
Hard Candy	5.0 - 50.0

## Experimental Protocols

The characterization of the flavor and fragrance profile of a compound like **Ethyl 5-hydroxydecanoate** typically involves a combination of instrumental analysis and sensory evaluation. Below are detailed methodologies for key experiments.

### Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma.

**Objective:** To separate and identify the odor-active compounds in a sample of **Ethyl 5-hydroxydecanoate**.

**Methodology:**

- **Sample Preparation:** A solution of **Ethyl 5-hydroxydecanoate** is prepared in a suitable solvent (e.g., ethanol or diethyl ether) at a concentration appropriate for injection into the gas chromatograph.
- **Instrumentation:** A gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port is used. The GC column is typically a non-polar or medium-polarity column suitable for the separation of esters.
- **GC Conditions:**
  - **Injector Temperature:** 250 °C
  - **Carrier Gas:** Helium at a constant flow rate (e.g., 1.5 mL/min)

- Oven Temperature Program: An initial temperature of 40 °C is held for 2 minutes, then ramped to 240 °C at a rate of 5 °C/min, and held for 5 minutes.
- Effluent Splitting: The column effluent is split between the FID and the olfactometry port, typically at a 1:1 ratio.
- Olfactometry: Trained sensory panelists sniff the effluent from the olfactometry port. Humidified air is mixed with the effluent to prevent nasal passage dehydration. Panelists record the retention time and provide a description of the odor of each detected compound.
- Data Analysis: The data from the FID (providing information on the quantity of each compound) is correlated with the sensory data from the panelists to create an aromagram, which highlights the most significant aroma-active compounds.

## Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

Objective: To develop a comprehensive sensory profile of **Ethyl 5-hydroxydecanoate**.

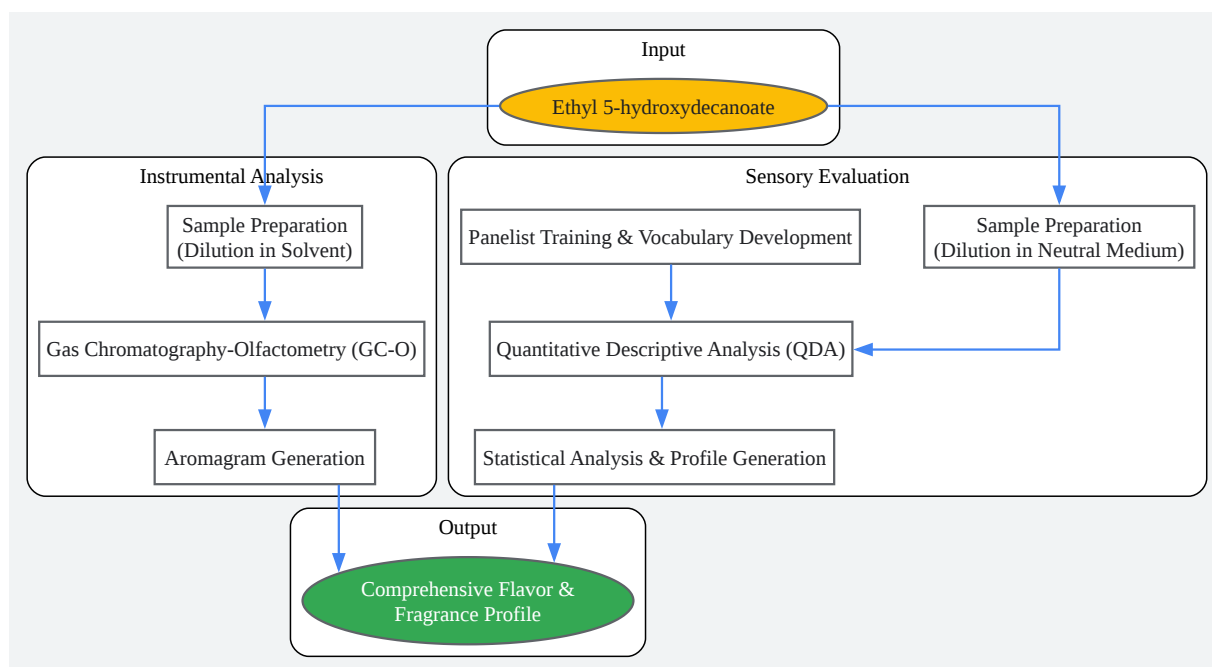
Methodology:

- Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and ability to articulate sensory perceptions. The panel undergoes intensive training to develop a consensus vocabulary to describe the aroma and flavor attributes of **Ethyl 5-hydroxydecanoate**.
- Sample Preparation: Samples of **Ethyl 5-hydroxydecanoate** are prepared at various concentrations in a neutral medium (e.g., water with a solubilizing agent for flavor evaluation, or odorless mineral oil for aroma evaluation).
- Evaluation: Panelists evaluate the samples in a controlled environment (sensory booths with controlled lighting and temperature). They rate the intensity of each identified attribute on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").
- Data Analysis: The intensity ratings from the panelists are collected and analyzed using statistical methods (e.g., Analysis of Variance - ANOVA) to determine the mean intensity for

each attribute and to assess the level of agreement among panelists. The results are often visualized in a spider plot to provide a graphical representation of the sensory profile.

## Visualizations

### Experimental Workflow for Sensory Analysis

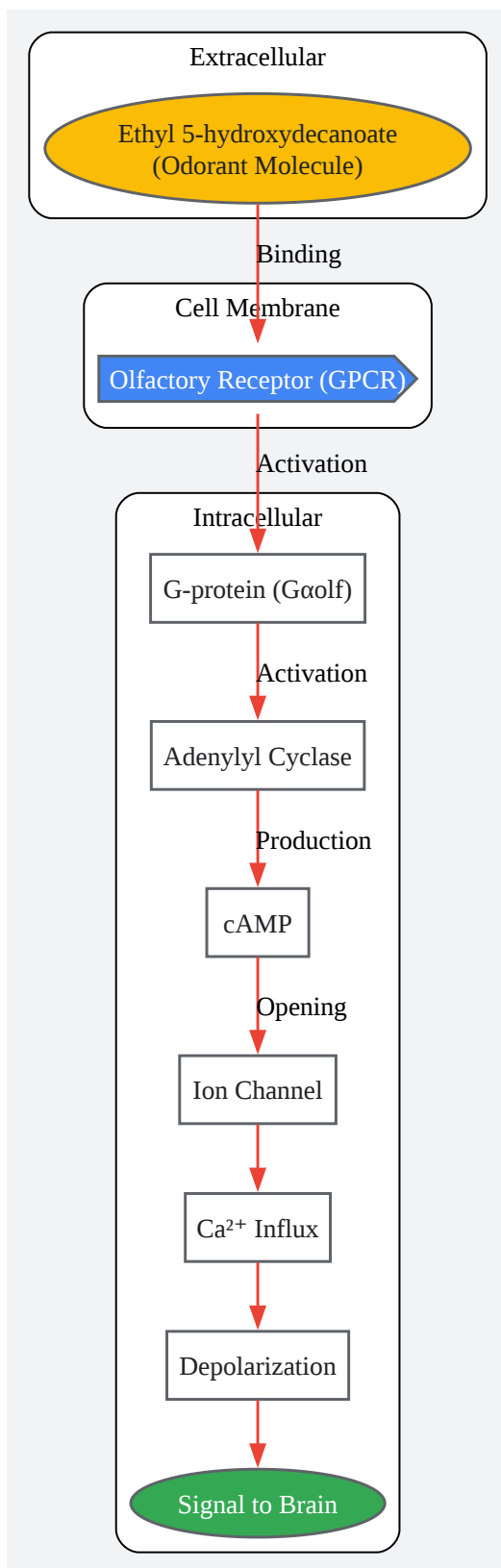


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Caption: Experimental workflow for the sensory analysis of **Ethyl 5-hydroxydecanoate**.

## Generalized Olfactory Signaling Pathway

While the specific olfactory receptor for **Ethyl 5-hydroxydecanoate** has not been definitively identified, the general mechanism of odor perception involves G-protein coupled receptors (GPCRs). The following diagram illustrates this generalized signaling cascade.



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Caption: Generalized G-protein coupled olfactory receptor signaling pathway.

## Conclusion

**Ethyl 5-hydroxydecanoate** possesses a multifaceted and commercially valuable flavor and fragrance profile, dominated by fruity, sweet, and peach-like characteristics. The comprehensive data and methodologies presented in this guide provide a robust framework for its further investigation and application in various fields, including flavor and fragrance creation, food science, and potentially as a tool in drug development and sensory research. The elucidation of the specific olfactory receptors that bind to this molecule remains an area for future research and could provide deeper insights into the mechanisms of olfaction.

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## References

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